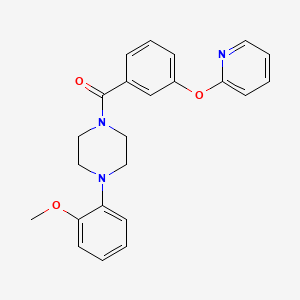

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)18-7-6-8-19(17-18)29-22-11-4-5-12-24-22/h2-12,17H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRQVAWJWDTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the methoxyphenyl group can be introduced via nucleophilic substitution.

Attachment of the Pyridinyloxyphenyl Group: The pyridinyloxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalyst Selection: Choosing efficient and cost-effective catalysts.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Target Interaction

The primary target of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is the α1-adrenergic receptor, which plays a crucial role in mediating the effects of catecholamines like noradrenaline and epinephrine. This interaction is significant for the treatment of various cardiovascular and neurological disorders.

Biochemical Pathways

The activation or blockade of α1-ARs is associated with several therapeutic effects, including:

- Cardiac Hypertrophy : Modulating heart muscle growth.

- Hypertension : Reducing high blood pressure.

- Benign Prostate Hyperplasia : Alleviating urinary symptoms related to prostate enlargement.

- Asthma Management : Influencing bronchial smooth muscle contraction.

Pharmacokinetics

Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable pharmacokinetic profiles. In silico docking studies and molecular dynamics simulations have provided insights into its binding affinity and stability within biological systems.

Cardiovascular Research

Due to its interaction with α1-ARs, this compound is being explored for its potential to treat cardiovascular diseases. Research has shown that compounds targeting these receptors can effectively manage conditions such as hypertension and heart failure.

Neurological Studies

The compound's effects on neurotransmitter systems suggest applications in treating anxiety disorders and depression. By modulating adrenergic signaling pathways, it may provide therapeutic benefits in psychiatric conditions.

Cancer Research

Emerging studies indicate that compounds similar to this compound could play roles in cancer therapy by influencing cell proliferation pathways through adrenergic receptor modulation.

Case Study 1: Hypertension Management

A study published in a peer-reviewed journal examined the efficacy of similar piperazine derivatives in reducing blood pressure in hypertensive animal models. Results indicated significant reductions in systolic and diastolic blood pressure, supporting further investigation into this compound's potential therapeutic use.

Case Study 2: Anxiety Disorders

Another research project focused on the anxiolytic effects of piperazine derivatives. The findings suggested that compounds interacting with α1-ARs could decrease anxiety-like behaviors in rodent models, indicating potential for human application.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

Receptor Binding: Acting as an agonist or antagonist at specific receptors.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine-Phenyl Core

a) Nitro and Amino Substituents

- Compound 12: (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Features a nitro group at the 4-position of the phenyl ring. Melting point: 185–187°C; yellow amorphous solid .

- Compound 14: (4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone Nitro group reduced to amino, altering electronic properties. Physical state: Deep brown viscous oil (83% yield) .

The target compound’s 2-methoxyphenyl group lacks nitro/amino substituents, likely enhancing metabolic stability compared to nitro-containing analogs.

b) Halogen and Heterocyclic Modifications

- Compound 14D: (5-Iodo-2-(2-methoxyphenyl)-4-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone Incorporates iodine at the pyridine 5-position. Yellow solid, 87% yield via iodination .

- MK47 (Compound 22): 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Thiophene ring replaces phenyl, introducing sulfur-based aromaticity. Orange solid, 82% yield .

Comparison: Iodine’s bulkiness in 14D may sterically hinder receptor binding, whereas the target compound’s pyridin-2-yloxy group offers a smaller, planar heterocycle.

Electron-Withdrawing and Donating Groups

- MK37 (Compound 21): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Trifluoromethyl (CF₃) group is strongly electron-withdrawing. Synthesized via HOBt/TBTU coupling .

- Compound 4g : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one

Compound 4g’s chromenone scaffold diverges significantly but highlights the versatility of methoxy in modulating activity.

Physicochemical Properties

Key Observations :

- Nitro-containing analogs (e.g., Compound 12) exhibit higher melting points due to crystalline stability.

- Amino-substituted derivatives (e.g., Compound 14) are viscous oils, suggesting reduced crystallinity.

- Halogenation (e.g., Compound 14D) and heterocyclic incorporation (e.g., MK47) influence color and solubility.

Biological Activity

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methoxyphenyl group and a pyridinyloxyphenyl group. The structural uniqueness contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O3 |

| Molecular Weight | 387.4 g/mol |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

Interaction with Receptors

The compound has been found to interact significantly with alpha1-adrenergic receptors , which are critical in various physiological processes including vasoconstriction and smooth muscle contraction. This interaction suggests potential applications in cardiovascular therapies and conditions related to smooth muscle dysfunction.

Cellular Effects

The binding of this compound to alpha1-adrenergic receptors can influence several cellular processes:

- Vasoconstriction : Enhancing blood pressure regulation.

- Smooth Muscle Contraction : Affecting bladder and prostate function.

Molecular Mechanism

In silico docking studies and molecular dynamics simulations have indicated that this compound acts as a promising lead in drug development due to its ability to modulate receptor activity effectively. The binding affinity and specificity towards alpha1-adrenergic receptors highlight its potential for therapeutic use.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds, revealing that modifications in the piperazine structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown inhibitory effects on cancer cell proliferation, indicating a possible pathway for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Research has demonstrated that the structural modifications of such compounds can significantly affect their biological activity. For example, variations in substituents on the piperazine ring have been correlated with changes in receptor affinity and selectivity, suggesting that careful design can optimize therapeutic outcomes .

Q & A

Q. How can the synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone be optimized for improved yield and purity?

Methodological Answer: Optimization can be achieved by:

- Catalyst Selection : Use triethylamine as a base to facilitate coupling reactions between intermediates, as demonstrated in the synthesis of similar piperazine-based methanones .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. For crystalline derivatives, recrystallization in ethanol or methanol enhances purity (e.g., mp analysis in and ) .

- Reduction Conditions : If nitro intermediates are involved, SnCl₂ in HCl/ethanol under reflux can selectively reduce nitro groups to amines without side reactions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 166.0 ppm for C=O in ) to confirm substitution patterns on the piperazine and aryl rings .

- X-ray Crystallography : Resolve stereochemistry and packing interactions, as shown for structurally analogous compounds (e.g., piperazin-1-ium derivatives in ) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., Anal. Calcd for C₁₈H₁₇F₃N₂O₂ in ) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets for related piperazine derivatives .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, especially during weighing and reaction setup .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washing, which may generate hazardous fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of structurally similar piperazine-based methanones?

Methodological Answer:

- Control Experiments : Standardize assay conditions (e.g., pH, temperature, and buffer composition) to minimize variability. For example, highlights trifluoromethyl substituents altering binding profiles due to electronic effects .

- Computational Modeling : Use docking simulations to compare ligand-receptor interactions, focusing on how the 2-methoxyphenyl and pyridinyloxy groups influence steric/electronic compatibility with target sites .

- Meta-Analysis : Cross-reference data from crystallographic studies (e.g., ) to correlate structural features (e.g., piperazine ring conformation) with activity trends .

Q. How to design a structure-activity relationship (SAR) study evaluating substituent effects on the piperazine ring?

Methodological Answer:

- Variable Substituents : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 2-methoxyphenyl or pyridinyloxy positions, as seen in and .

- Pharmacological Assays : Test affinity against serotonin/dopamine receptors using radioligand binding assays. Compare results with unmodified analogs to quantify substituent impact.

- Data Normalization : Express activity relative to control compounds (e.g., ketanserin for 5-HT₂A receptor studies) to account for inter-experimental variability .

Q. What strategies can address discrepancies in solubility and bioavailability data for this compound?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays, ensuring concentrations remain below the compound’s precipitation threshold .

- Salt Formation : Explore hydrochloride salts (e.g., ) to enhance aqueous solubility without altering pharmacological activity .

- In Silico Prediction : Apply tools like LogP calculators to correlate lipophilicity (e.g., pyridinyloxy group’s contribution) with experimental solubility trends .

Q. How to investigate metabolic stability and cytochrome P450 interactions for this compound?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor to identify major metabolites via LC-MS/MS. Monitor demethylation of the 2-methoxyphenyl group, a common metabolic pathway for aryl ethers .

- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Compare inhibition IC₅₀ values with known inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.